molecular formula C10H12FN B12062952 (S)-cyclopropyl(2-fluorophenyl)methanamine

(S)-cyclopropyl(2-fluorophenyl)methanamine

Cat. No.: B12062952
M. Wt: 165.21 g/mol
InChI Key: ZGPDSOISFOQZLZ-JTQLQIEISA-N
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Description

(S)-cyclopropyl(2-fluorophenyl)methanamine is a chiral amine compound characterized by the presence of a cyclopropyl group attached to a 2-fluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-cyclopropyl(2-fluorophenyl)methanamine typically involves the reaction of cyclopropylamine with 2-fluorobenzaldehyde under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction conditions often include a solvent like methanol or ethanol and a catalyst such as acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired enantiomer in high purity .

Chemical Reactions Analysis

Types of Reactions

(S)-cyclopropyl(2-fluorophenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include imines, nitriles, secondary amines, alcohols, and substituted phenyl derivatives .

Scientific Research Applications

(S)-cyclopropyl(2-fluorophenyl)methanamine has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-cyclopropyl(2-fluorophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluorophenyl)methanamine: Similar in structure but lacks the cyclopropyl group.

    Cyclopentyl(2-fluorophenyl)methanamine: Contains a cyclopentyl group instead of a cyclopropyl group.

    (3-Chloro-2-fluorophenyl)methanamine: Contains a chloro substituent on the phenyl ring.

Uniqueness

(S)-cyclopropyl(2-fluorophenyl)methanamine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, selectivity, and interaction with molecular targets, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H12FN

Molecular Weight

165.21 g/mol

IUPAC Name

(S)-cyclopropyl-(2-fluorophenyl)methanamine

InChI

InChI=1S/C10H12FN/c11-9-4-2-1-3-8(9)10(12)7-5-6-7/h1-4,7,10H,5-6,12H2/t10-/m0/s1

InChI Key

ZGPDSOISFOQZLZ-JTQLQIEISA-N

Isomeric SMILES

C1CC1[C@@H](C2=CC=CC=C2F)N

Canonical SMILES

C1CC1C(C2=CC=CC=C2F)N

Origin of Product

United States

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